1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione

Description

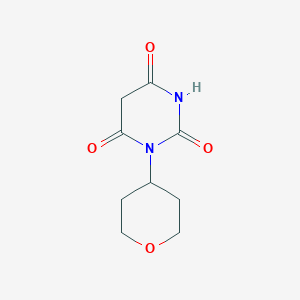

1-(Oxan-4-yl)-1,3-diazinane-2,4,6-trione is a heterocyclic compound belonging to the barbiturate class, characterized by a six-membered diazinane ring fused with a trione (three ketone) moiety. The oxan-4-yl (tetrahydropyran-4-yl) substituent at the N1 position distinguishes it from simpler barbiturates. This structural feature enhances its lipophilicity and may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c12-7-5-8(13)11(9(14)10-7)6-1-3-15-4-2-6/h6H,1-5H2,(H,10,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXJRUGINIOVHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C(=O)CC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione typically involves the reaction of oxan-4-yl derivatives with diazinane precursors under controlled conditions. One common method involves the use of oxan-4-yl chloride and diazinane-2,4,6-trione in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the oxan-4-yl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl diazinane-2,4,6-trione oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in their N1 and C5 substituents, which dictate their physicochemical and biological properties. Key comparisons include:

Key Observations :

- Biological Activity : Mephobarbital and amobarbital demonstrate that bulky C5 substituents (e.g., phenyl, 3-methylbutyl) enhance CNS activity by prolonging binding to GABA receptors .

- Synthetic Flexibility : Derivatives like 5-({4-[(propan-2-yl)oxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione () highlight the role of aromatic substituents in tuning electronic properties for optoelectronic or pharmaceutical applications.

Physicochemical Properties

- Solubility : Barbiturates with polar substituents (e.g., hydroxyl or methoxy groups) exhibit higher aqueous solubility. For example, 1-[(6-methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione (CAS 1710461-20-3) has a pyridinylmethoxy group that may enhance solubility compared to alkyl-substituted analogs .

- pKa : The pKa of trifluoromethyl-substituted derivatives (e.g., 7.85 for the compound in ) suggests moderate acidity, influencing ionization and bioavailability .

Biological Activity

1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its diazinane ring structure and the presence of multiple carbonyl groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections provide an overview of the synthesis, biological activity, and potential applications of this compound.

Chemical Structure and Synthesis

1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione features a diazinane framework with an oxan-4-yl substituent and three carbonyl functionalities located at the 2, 4, and 6 positions. The synthesis of this compound typically involves multi-step synthetic routes that can be optimized for yield and purity based on laboratory conditions.

Antimicrobial Properties

Research indicates that 1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione exhibits antimicrobial activity against various pathogens. This activity may stem from its ability to disrupt bacterial cell wall synthesis or interfere with membrane integrity. Structurally similar compounds have demonstrated effectiveness against a range of microbial strains, suggesting that this compound could also possess similar properties.

Anticancer Activity

The compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related diazinane derivatives have shown significant cytotoxicity against various cancer cell lines, indicating that 1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione could similarly affect tumor growth .

The precise mechanism of action for 1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione remains to be fully elucidated. However, it is hypothesized that its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to quantitatively assess these interactions.

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-(oxan-4-yl)-1,3-diazinane-2,4,6-trione, it is useful to compare it with structurally related compounds. The following table summarizes key characteristics of several compounds within the same class:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-2-methylpyrimidine-4,6-dione | Pyrimidine ring with amino group | Role in nucleic acid synthesis |

| 1-(Oxan-3-yl)-1H-pyrrole-2,5-dione | Pyrrole structure with oxan group | Exhibits unique electronic properties |

| 2-Hydroxyquinoline-4-carboxylic acid | Quinoline structure with hydroxyl group | Demonstrated antibacterial activity |

These compounds highlight the diversity within diazinane derivatives and their potential applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.